molecular formula C9H8N2O2 B7820395 4-(Cyanomethoxy)benzamide

4-(Cyanomethoxy)benzamide

Cat. No.: B7820395
M. Wt: 176.17 g/mol
InChI Key: SRCRJYCXLFTXQR-UHFFFAOYSA-N
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Description

4-(Cyanomethoxy)benzamide is a benzamide derivative characterized by a cyanomethoxy (-OCH₂CN) substituent at the para position of the benzene ring. Benzamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents. The cyanomethoxy substituent may enhance metabolic stability compared to simpler alkoxy groups (e.g., methoxy or ethoxy) due to the cyano group’s resistance to oxidative degradation .

Properties

IUPAC Name

4-(cyanomethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCRJYCXLFTXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethoxy)benzamide typically involves the reaction of 4-hydroxybenzamide with cyanomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyanomethoxy group .

Industrial Production Methods

In an industrial setting, the production of 4-(Cyanomethoxy)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Cyanomethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanomethoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activities. The benzamide moiety can interact with various proteins, affecting their functions and pathways .

Comparison with Similar Compounds

Research Findings and Trends

  • Reaction Efficiency : Ultrasonic methods outperform conventional techniques, reducing synthesis time by 75% and increasing yields by 15–20% .
  • Bioactivity Correlations : Electron-withdrawing groups (e.g., -CN, -SO₂NH₂) enhance antifungal and anticancer potency, while alkoxy groups improve pharmacokinetic properties .
  • Structural Insights : IR and NMR data indicate that substituents at the para position significantly alter electron density on the benzamide core, affecting hydrogen-bonding capacity and crystal packing .

Limitations and Contradictions

  • Data Gaps: Direct experimental data for 4-(Cyanomethoxy)benzamide are sparse; most insights derive from structural analogs .
  • Context-Dependent Effects : While -CN groups generally enhance bioactivity, excessive polarity can reduce cell permeability, as seen in some sulfonamide derivatives .

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